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Compound of Interest

Compound Name: Boc-Trp-OH

Cat. No.: B558201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-tert-butoxycarbonyl-L-tryptophan (Boc-Trp-OH) is a crucial intermediate in solid-phase

peptide synthesis (SPPS) and other areas of medicinal chemistry. The tert-butoxycarbonyl

(Boc) protecting group is widely used to temporarily block the N-terminus of amino acids,

preventing unwanted side reactions during peptide chain elongation. Accurate structural

characterization of Boc-Trp-OH is essential to ensure the quality and purity of this key building

block, which directly impacts the integrity of the final peptide product. Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural

elucidation of organic molecules. This application note provides a detailed protocol for the

acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra of Boc-Trp-OH,

along with expected chemical shift assignments.

Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for Boc-Trp-OH.

Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal

standard, typically tetramethylsilane (TMS). The actual chemical shifts can be influenced by the

choice of solvent and sample concentration.[1]

Table 1: Expected ¹H NMR Spectral Data for Boc-Trp-OH
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration
Tentative
Assignment

~10.8 br s - 1H Indole N-H

~7.6 d ~7.8 1H Ar-H

~7.3 d ~8.1 1H Ar-H

~7.1 t ~7.5 1H Ar-H

~7.0 t ~7.5 1H Ar-H

~7.0 s - 1H
Ar-H (indole C2-

H)

~5.0 d ~8.0 1H N-H (amide)

~4.6 m - 1H α-CH

~3.3 m - 2H β-CH₂

~1.4 s - 9H Boc (t-butyl)

d: doublet, t: triplet, m: multiplet, s: singlet, br s: broad singlet

Table 2: Expected ¹³C NMR Spectral Data for Boc-Trp-OH
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Chemical Shift (δ) ppm Tentative Assignment

~174 C=O (carboxyl)

~156 C=O (carbamate)

~136 Ar-C

~128 Ar-C

~124 Ar-CH

~121 Ar-CH

~119 Ar-CH

~118 Ar-CH

~111 Ar-CH

~110 Ar-C

~80 Boc C(CH₃)₃

~55 α-CH

~28.5 Boc C(CH₃)₃

~28 β-CH₂

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.

Purity: Ensure the Boc-Trp-OH sample is of high purity (>95%) to minimize interference from

impurities in the NMR spectra.

Solvent: Dissolve approximately 10-20 mg of Boc-Trp-OH in 0.6-0.7 mL of a suitable

deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amino acid

derivatives as it effectively solubilizes the compound and allows for the observation of
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exchangeable protons (e.g., N-H, O-H). Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can

also be used, though exchangeable proton signals may be broadened or absent.[1]

Internal Standard: For accurate chemical shift referencing, a small amount of an internal

standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).

NMR Tube: Transfer the final solution to a clean, dry, high-quality 5 mm NMR tube.

1D ¹H NMR Spectroscopy Acquisition
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal

dispersion.

Experiment: Acquire a standard one-pulse ¹H NMR spectrum.

Parameters:

Pulse Angle: 30-45°

Spectral Width: 12-16 ppm

Acquisition Time: 2-3 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 16-64 (depending on sample concentration)

1D ¹³C NMR Spectroscopy Acquisition
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

Experiment: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., zgpg30).

Parameters:

Pulse Angle: 30°

Spectral Width: 200-240 ppm
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Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (as ¹³C has a low natural abundance)

Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual

solvent signal.

Integrate the signals in the ¹H NMR spectrum.

Pick and list the peaks for both ¹H and ¹³C spectra.

Visualizations
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Boc-Trp-OH (10-20 mg)
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Caption: Experimental workflow for NMR analysis of Boc-Trp-OH.
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Boc-Trp-OH Structure

Key NMR Signals

Chemical Structure

Boc Group
(-C(CH₃)₃)

¹H: ~1.4 ppm (singlet, 9H)

correlates to

¹³C: ~28.5 & ~80 ppm
correlates to

Indole Ring

¹H: ~7.0-7.6, ~10.8 ppm
correlates to

¹³C: ~110-136 ppm

correlates to

Amino Acid Backbone
(α-CH, β-CH₂, COOH)

¹H: ~3.3, ~4.6 ppm

correlates to

¹³C: ~28, ~55, ~174 ppm

correlates to

Click to download full resolution via product page

Caption: Correlation of Boc-Trp-OH structure to key NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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